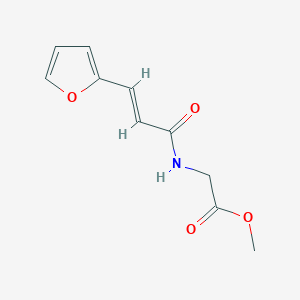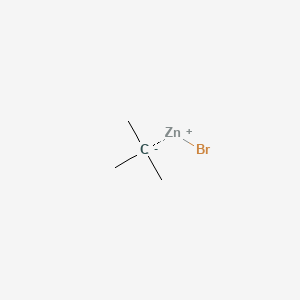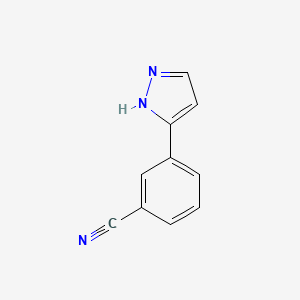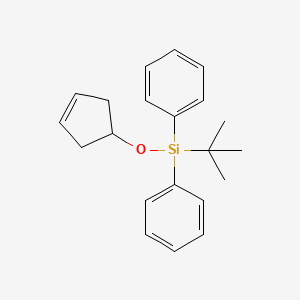
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
概述
描述
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C21H26OSi and a molecular weight of 322.52 g/mol . It is characterized by the presence of a tert-butyl group, a cyclopent-3-en-1-yloxy group, and two phenyl groups attached to a silicon atom. This compound is typically found as a colorless to yellow sticky oil or semi-solid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves the reaction of 4-hydroxycyclopentene with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in an ice-cooled solution of N,N-dimethylformamide (DMF) at room temperature for 16 hours . The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography using a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and standard purification techniques makes it feasible for large-scale production.
化学反应分析
Types of Reactions
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane has several applications in scientific research:
Biology: The compound can be used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, making it useful in the formation of complex molecular structures. The tert-butyl and phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments .
相似化合物的比较
Similar Compounds
tert-butyl(cyclopent-3-en-1-yloxy)dimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.
tert-butyl(cyclopent-3-en-1-yloxy)trimethylsilane: Contains trimethyl groups instead of diphenyl groups.
Uniqueness
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
属性
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182801-94-1 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
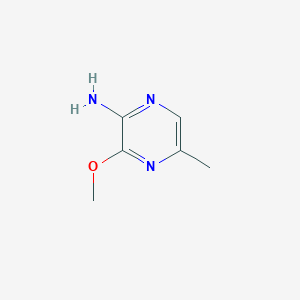
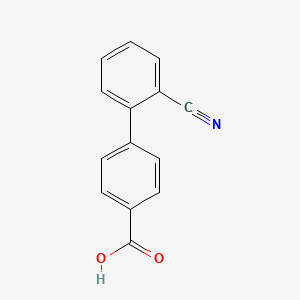
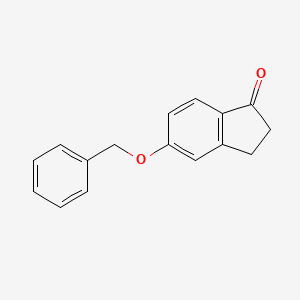
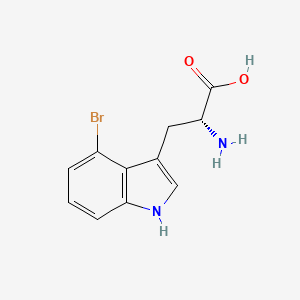



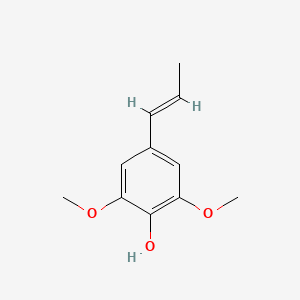
![[D-PHE2,D-ALA6]-LH-RH](/img/structure/B1599975.png)

